molecular formula C16H17N5O2S B12573297 Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-

Cat. No.: B12573297
M. Wt: 343.4 g/mol
InChI Key: KHYDCTMDDUMPHP-UHFFFAOYSA-N
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Description

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.

Preparation Methods

The synthesis of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves multiple steps, starting with the preparation of the indole nucleus. The synthetic route typically includes the following steps:

    Formation of the Indole Nucleus: The indole nucleus is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Triazino Group: The triazino group is introduced through a cyclization reaction involving appropriate precursors.

    Thioether Formation: The thioether linkage is formed by reacting the triazino-indole intermediate with an appropriate thiol compound.

    Final Acetamide Formation:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nucleus, using reagents like halogens or alkylating agents.

    Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- involves its interaction with specific molecular targets and pathways. The compound is known to bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- can be compared with other similar compounds, such as:

The uniqueness of Acetamide,2-[(8-ethoxy-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl- lies in its specific structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

2-[(8-ethoxy-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H17N5O2S/c1-3-7-17-13(22)9-24-16-19-15-14(20-21-16)11-8-10(23-4-2)5-6-12(11)18-15/h3,5-6,8H,1,4,7,9H2,2H3,(H,17,22)(H,18,19,21)

InChI Key

KHYDCTMDDUMPHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NCC=C

Origin of Product

United States

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